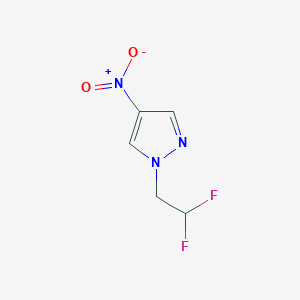

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

Descripción general

Descripción

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a difluoroethyl group and a nitro group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole typically involves the introduction of the difluoroethyl group and the nitro group onto the pyrazole ring. One common method includes the reaction of 4-nitro-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 1-(2,2-difluoroethyl)-4-amino-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.

Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitro and difluoroethyl groups.

Mecanismo De Acción

The mechanism of action of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through the interaction of its nitro and difluoroethyl groups with the active site of the target molecule. The difluoroethyl group can enhance binding affinity and specificity due to its lipophilic and electron-withdrawing properties, while the nitro group can participate in redox reactions, affecting the target’s activity.

Comparación Con Compuestos Similares

- 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole

- 1-(2,2-Difluoroethyl)-4-nitro-3-methyl-1H-pyrazole

- 1-(2,2-Difluoroethyl)-4-nitro-1H-imidazole

Comparison: 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole is unique due to the specific positioning of the nitro and difluoroethyl groups on the pyrazole ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to similar compounds. For instance, the presence of the nitro group at the 4-position rather than the 3-position can alter the electronic distribution and steric effects, leading to different biological activities and chemical reactivities.

Actividad Biológica

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 194.14 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its chemical structure.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar pyrazole structures often act as enzyme inhibitors. For instance, they may inhibit proteases involved in viral replication or inflammatory processes .

- Antiviral Properties : Some studies have highlighted the potential of pyrazole derivatives in inhibiting viral enzymes, particularly in the context of SARS-CoV-2. The structural similarities suggest that this compound could exhibit comparable antiviral activity .

Antiviral Activity

A study exploring the antiviral properties of pyrazole derivatives demonstrated significant inhibition of viral replication at low concentrations. The IC values for related compounds were found to be in the micromolar range, indicating a promising therapeutic window for further development .

Anti-inflammatory Activity

In addition to antiviral effects, compounds within this class have shown anti-inflammatory properties. They may modulate cytokine levels, reducing inflammation markers such as TNF-α and IL-6 in vitro and in vivo models . This dual action makes them attractive candidates for treating conditions associated with both viral infections and inflammation.

Case Study 1: Pyrazole Derivatives Against SARS-CoV-2

A recent investigation into 1,4-diarylpyranopyrazoles revealed their ability to inhibit the main protease (M) of SARS-CoV-2. While not directly tested on this compound, the findings suggest that similar structural compounds could yield significant antiviral effects. The most potent compound in this study achieved an IC value of 1.83 μM against M .

Case Study 2: In Vivo Anti-inflammatory Testing

In vivo studies involving related pyrazole derivatives have shown a reduction in inflammatory markers in animal models. These findings support the hypothesis that this compound may also possess anti-inflammatory properties that could be beneficial in treating diseases characterized by excessive inflammation .

Comparative Analysis with Related Compounds

| Compound Name | IC (μM) | Biological Activity |

|---|---|---|

| This compound | Not yet determined | Antiviral and anti-inflammatory potential |

| Pyranopyrazole derivative (Compound 27) | 1.83 | Inhibitor of SARS-CoV-2 M |

| Other diarylpyranopyrazoles | Varies | Antiviral and anti-inflammatory |

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c6-5(7)3-9-2-4(1-8-9)10(11)12/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIIEPTRYGDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.